molecular formula C15H12ClNO4 B404297 2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate CAS No. 304673-50-5

2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate

Cat. No.: B404297
CAS No.: 304673-50-5
M. Wt: 305.71g/mol
InChI Key: RYESANRNIDLQPB-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C15H12ClNO4 It is a derivative of benzoic acid and is characterized by the presence of a 2,6-dimethylphenyl group, a 2-chloro substituent, and a 4-nitro group on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate typically involves the esterification of 2-chloro-4-nitrobenzoic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the ester moiety can be hydrolyzed to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylphenyl 2-chloro-4-nitrobenzoate
  • 2,4-Dimethylphenyl 2-chloro-4-nitrobenzoate
  • 3,4-Dimethylphenyl 2-chloro-4-nitrobenzoate

Uniqueness

2,6-Dimethylphenyl 2-chloro-4-nitrobenzoate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity compared to its isomers .

Properties

IUPAC Name

(2,6-dimethylphenyl) 2-chloro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-9-4-3-5-10(2)14(9)21-15(18)12-7-6-11(17(19)20)8-13(12)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYESANRNIDLQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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